molecular formula C21H26N2O6S2 B3445420 4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine

4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine

Cat. No. B3445420
M. Wt: 466.6 g/mol
InChI Key: CTUZATXJJWAYEJ-UHFFFAOYSA-N
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Description

4,4'-[methylenebis(4,1-phenylenesulfonyl)]dimorpholine, commonly known as MBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBS is a white crystalline powder that is soluble in water and has a molecular weight of 558.68 g/mol. This compound is widely used in various fields of research, including biochemistry, pharmacology, and material science.

Mechanism of Action

MBS is a crosslinking agent that reacts with functional groups, such as amino and hydroxyl groups, present in polymers and proteins. The reaction between MBS and these functional groups results in the formation of covalent bonds, leading to the formation of a crosslinked network. The crosslinked network formed through MBS is known to exhibit improved mechanical and physical properties, making it a useful material in various applications.
Biochemical and Physiological Effects
MBS has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, MBS has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy. However, further research is required to determine the efficacy of MBS as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

MBS has several advantages as a crosslinking agent, including its high yield, low toxicity, and ability to crosslink a wide range of polymers and proteins. However, MBS has certain limitations, including its sensitivity to moisture and its tendency to yellow over time. Additionally, MBS is not suitable for use in certain applications, such as those involving high temperatures.

Future Directions

The use of MBS in scientific research is expected to continue to grow in the future. Some potential future directions for research involving MBS include:
1. The development of new MBS-based hydrogels with improved mechanical and physical properties for tissue engineering applications.
2. The investigation of the antimicrobial properties of MBS and its potential use as an antimicrobial agent in various applications.
3. The development of MBS-based materials for drug delivery applications.
4. The investigation of the potential of MBS as a cancer therapeutic agent in vivo.
Conclusion
In conclusion, MBS is a unique chemical compound that has gained significant attention in scientific research due to its crosslinking properties. It has been extensively used in various fields of research, including biochemistry, pharmacology, and material science. MBS has several advantages as a crosslinking agent, including its high yield, low toxicity, and ability to crosslink a wide range of polymers and proteins. However, it also has certain limitations, including its sensitivity to moisture and its tendency to yellow over time. The use of MBS in scientific research is expected to continue to grow in the future, with several potential future directions for research involving this compound.

Scientific Research Applications

MBS has been extensively used in scientific research due to its unique properties. It is commonly used as a crosslinking agent for polymers, such as polyurethane and epoxy resins. MBS has also been used as a curing agent for epoxy resins, resulting in improved mechanical properties of the cured material. Additionally, MBS has been used as a crosslinking agent for proteins, resulting in the formation of hydrogels with unique mechanical and physical properties.

properties

IUPAC Name

4-[4-[(4-morpholin-4-ylsulfonylphenyl)methyl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S2/c24-30(25,22-9-13-28-14-10-22)20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)31(26,27)23-11-15-29-16-12-23/h1-8H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUZATXJJWAYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[4-(Morpholine-4-sulfonyl)phenyl]methyl}benzenesulfonyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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